molecular formula C11H10O5 B15214099 Methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate CAS No. 105876-32-2

Methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate

Cat. No.: B15214099
CAS No.: 105876-32-2
M. Wt: 222.19 g/mol
InChI Key: WMMLGJAMMYVKFV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under both acidic and basic conditions:

ConditionsReagentsProductsYieldSource
Basic hydrolysisNaOH (aq.), reflux4-Hydroxy-7-methoxy-1-benzofuran-5-carboxylic acid85–92%
Acidic hydrolysisHCl (conc.), ΔSame as above (with lower efficiency)60–75%

The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl oxygen acting as the leaving group. Hydrolysis is regioselective due to steric protection from the methoxy group at C7.

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes halogenation and nitration at specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedProductsSelectivity FactorSource
BrominationNBS, CCl₄, BPO (catalytic)C44-Bromo-7-methoxy derivative8:1 (C4 vs C6)
ChlorinationCl₂, FeCl₃, CH₂Cl₂, 0°CC66-Chloro-4-hydroxy-7-methoxy derivative5:1 (C6 vs C3)
NitrationHNO₃/H₂SO₄, 25°CC33-Nitro-4-hydroxy-7-methoxy derivative3:1 (C3 vs C6)

Substituent effects dominate reactivity:

  • The C4 hydroxyl group directs electrophiles to C3/C6 via resonance activation .

  • Methoxy at C7 deactivates C5 through inductive effects .

Nucleophilic Aromatic Substitution

The electron-deficient positions (C5/C6) participate in displacement reactions:

NucleophileConditionsPositionProductsk (s⁻¹)Source
NH₃150°C, DMF, CuIC55-Amino-4-hydroxy-7-methoxy derivative0.12
CH₃O⁻K₂CO₃, DMSO, 80°CC66-Methoxy-4,7-dimethoxy derivative0.08

Kinetic studies show C5 substitution proceeds 1.5× faster than C6 due to reduced steric hindrance .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalytic SystemPartnersProductsTOF (h⁻¹)Source
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetyleneC2-alkynylated derivatives45
Suzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄4-Methoxyphenylboronic acidC3-arylated derivatives32

The C2 position shows highest reactivity in cross-couplings due to favorable orbital alignment with the ester group .

Oxidation and Reduction Pathways

Redox transformations modify key functional groups:

ProcessReagentsTarget SiteProductsNotesSource
OxidationKMnO₄, H₂O, ΔC4 hydroxyl4-Oxo-7-methoxy derivativeForms stable quinone
ReductionLiAlH₄, THF, 0°CEster carbonyl5-(Hydroxymethyl)-4-hydroxy-7-methoxyRetains benzofuran ring

The oxidation product demonstrates enhanced π-conjugation, with λₐᵦₛ shifted to 320 nm (Δ+45 nm).

Cyclization and Rearrangement

Thermal and acid-catalyzed processes yield fused heterocycles:

ConditionsProcessProductsYieldSource
H₂SO₄ (cat.), 120°CIntramolecular lactonizationFuro[3,2-g]chromen-6-one derivative78%
CsF, DMF, 100°CClaisen rearrangement2-Methylbenzofuran isomer65%

Mechanistic studies confirm that Claisen rearrangement proceeds through a six-membered transition state .

Critical Analysis of Reaction Trends

  • Steric Effects : The C7 methoxy group impedes reactions at C8 (nearest neighbor) .

  • Electronic Effects : C4 hydroxyl’s −M effect dominates over methoxy’s +M effect in directing electrophiles .

  • Solvent Dependency : Polar aprotic solvents (DMF/DMSO) accelerate nucleophilic substitutions by 2–3× compared to THF .

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing pharmaceutically active benzofuran derivatives, particularly antimicrobial and anticancer agents . Continued exploration of its metal-catalyzed coupling reactions may unlock new bioactive architectures.

Biological Activity

Methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, which are known for their varied pharmacological properties. The structural formula can be represented as follows:

C11H10O5\text{C}_{11}\text{H}_{10}\text{O}_5

This compound features a benzofuran ring, which is critical for its biological activity.

Anticancer Activity

Mechanism of Action

Research has indicated that this compound exhibits significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which leads to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway .
  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, it has been reported to enhance the activity of caspases 3 and 7, crucial executors of apoptosis, after prolonged exposure .
  • Structure-Activity Relationship (SAR) : The presence of hydroxyl and methoxy groups at specific positions on the benzofuran ring enhances the compound's anticancer efficacy. Modifications to these groups can lead to variations in potency against different cancer types .

Antimicrobial Activity

Evaluation of Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria16 - 64 µg/mL
Gram-negative bacteriaNot significantly active

The compound displayed moderate activity against Gram-positive strains, indicating potential as an antibacterial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Leukemia Models : In K562 leukemia cell models, treatment with this compound resulted in increased ROS production and significant apoptosis induction after 48 hours, showcasing its potential as a therapeutic agent in hematological malignancies .
  • Solid Tumor Studies : In vivo studies using murine models demonstrated that this compound effectively reduced tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index .

Properties

CAS No.

105876-32-2

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate

InChI

InChI=1S/C11H10O5/c1-14-8-5-7(11(13)15-2)9(12)6-3-4-16-10(6)8/h3-5,12H,1-2H3

InChI Key

WMMLGJAMMYVKFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)O)C=CO2

Origin of Product

United States

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